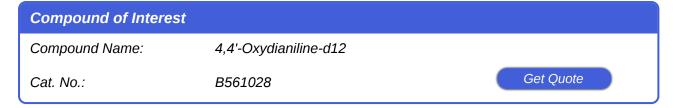


A Comprehensive Technical Guide to 4,4'-Oxydianiline-d12

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4,4'-Oxydianiline-d12**, a deuterated analogue of **4,4'-Oxydianiline**. This document compiles essential data, including its chemical structure, physicochemical properties, and a representative synthetic pathway. The information is intended to support research and development activities where a stable isotope-labeled version of **4,4'-Oxydianiline** is required, such as in metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical methods.

Core Compound Information

4,4'-Oxydianiline-d12 is the deuterium-labeled version of 4,4'-Oxydianiline, where all twelve hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it invaluable for mass spectrometry-based applications.

Chemical Structure

The chemical structure of **4,4'-Oxydianiline-d12** is presented below. The diagram illustrates the ether linkage between two deuterated aniline rings.

Caption: Chemical structure of 4,4'-Oxydianiline-d12.

Physicochemical Properties



The table below summarizes the key physicochemical properties of **4,4'-Oxydianiline-d12** and its non-deuterated counterpart for comparison.

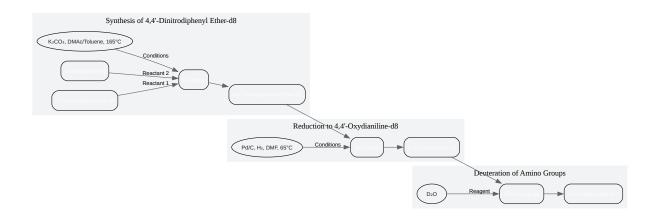
Property	4,4'-Oxydianiline-d12	4,4'-Oxydianiline (for comparison)
CAS Number	106426-62-4[1]	101-80-4[2][3][4][5][6]
Molecular Formula	C12D12N2O	C12H12N2O[2][3][5][6]
Molecular Weight	212.31 g/mol [1]	200.24 g/mol [2][3][6]
Appearance	-	Colorless crystalline solid, white to cream powder[2][7]
Melting Point	188-192 °C (lit.) (for non-deuterated)[5][6]	188-192 °C (lit.)[5][6]
Boiling Point	389.4 ± 27.0 °C at 760 mmHg (estimated)[3]	389.4 ± 27.0 °C at 760 mmHg[5]
Flash Point	218.9 ± 0.0 °C (estimated)[3]	218.9 °C[5]
Isotopic Enrichment	98 atom % D[1]	-
Solubility	-	Insoluble in water; soluble in acetone[8]

Synthesis Pathway

While a specific experimental protocol for the synthesis of **4,4'-Oxydianiline-d12** is not readily available in the public domain, a common synthetic route for the non-deuterated analogue involves the reduction of 4,4'-dinitrodiphenyl ether.[6][9] A similar pathway can be envisaged for the deuterated compound, starting from deuterated precursors.

The logical workflow for this synthesis is outlined in the diagram below.





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Caption: Proposed synthetic workflow for **4,4'-Oxydianiline-d12**.

Experimental Protocol (Adapted from the synthesis of 4,4'-Oxydianiline)

The following is a representative experimental protocol for the synthesis of the non-deuterated 4,4'-Oxydianiline, which can be adapted for the synthesis of the d12 analogue by using the appropriate deuterated starting materials.

Step 1: Synthesis of 4,4'-Dinitrodiphenyl Ether[6][9]

• In a reaction vessel, combine 4-fluoronitrobenzene (1 equivalent), 4-nitrophenol (1 equivalent), and potassium carbonate in dimethylacetamide (DMAc) and toluene.



- Heat the mixture to 165°C for 4 hours.
- After the reaction is complete, the crude 4,4'-dinitrodiphenyl ether is obtained.

Step 2: Reduction to 4,4'-Oxydianiline[6][9]

- The crude 4,4'-dinitrodiphenyl ether is dissolved in N,N-dimethylformamide (DMF).
- Palladium on carbon (Pd/C) is added as a catalyst.
- The mixture is stirred at 65°C under a hydrogen atmosphere for 12 hours.
- The catalyst is removed by filtration.
- The solvent is evaporated under reduced pressure to yield 4,4'-oxydianiline.
- The crude product can be further purified by recrystallization.

Note for d12 Synthesis: To synthesize **4,4'-Oxydianiline-d12**, one would start with deuterated precursors such as 4-fluoronitrobenzene-d4 and 4-nitrophenol-d4. The resulting 4,4'-Oxydianiline-d8 would then undergo hydrogen-deuterium exchange at the amino groups, typically by treatment with D₂O, to yield the final **4,4'-Oxydianiline-d12**.

Applications in Research and Development

Deuterated standards like **4,4'-Oxydianiline-d12** are crucial tools in modern analytical and pharmaceutical research.

- Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion (ADME) of 4,4'-oxydianiline without the use of radioactive labels.
- Metabolite Identification: Helps in distinguishing drug metabolites from endogenous compounds in complex biological matrices.
- Internal Standards: Serves as an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS), correcting for matrix effects and variations in instrument response. The use of stable heavy isotopes in drug molecules is a valuable technique in the drug development process.[3]



Safety Information

The safety profile of **4,4'-Oxydianiline-d12** is expected to be similar to that of 4,4'-Oxydianiline. The non-deuterated compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[10] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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